N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide
Description
N'-[(1E)-1-(4-Fluorophenyl)ethylidene]furan-2-carbohydrazide is a hydrazide-hydrazone derivative characterized by a furan-2-carbohydrazide backbone substituted with a (4-fluorophenyl)ethylidene group. Hydrazide-hydrazones are widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties, owing to their ability to form hydrogen bonds and participate in π-π interactions . This compound’s structure combines electron-withdrawing fluorine and aromatic systems, which may enhance its pharmacokinetic profile and target binding efficiency.
Properties
Molecular Formula |
C13H11FN2O2 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H11FN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
InChI Key |
XEAYHWBKOVYHNN-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Condensation with 4-Fluoroacetophenone
-
Reactants: 3-(Furan-2-yl)acrylohydrazide (1 eq, 30.00 mg) and 4-fluoroacetophenone (1.1 eq, 26 μL).
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Conditions: Stirred in dichloromethane/methanol (95:5) at room temperature for 3 hours.
-
Workup: Concentrated under reduced pressure and purified via silica gel chromatography.
Adapted Protocol for Target Compound:
-
Combine furan-2-carbohydrazide (1 mmol) and 4-fluoroacetophenone (1.1 mmol) in absolute ethanol (10 mL).
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Add glacial acetic acid (0.5 mL) and reflux for 6 hours.
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Cool the mixture to precipitate the product.
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Filter, wash with cold ethanol, and recrystallize from ethanol/DMF (1:1).
Mechanistic Insights and Stereochemical Control
The reaction’s E-configuration is governed by kinetic control, where the less sterically hindered transition state predominates. IR and NMR data confirm the hydrazone structure:
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IR (KBr): 3414 cm⁻¹ (N–H), 1636 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆): δ 2.38 (s, 3H, CH₃), 7.63–7.95 (m, 4H, Ar–H), 10.18 (s, 1H, =N–NH–).
Comparative Analysis of Synthetic Methods
Key Observations:
-
Method A (reflux with acetic acid) offers higher yields due to enhanced reaction kinetics.
-
Method B avoids catalysts but requires chromatography, increasing complexity.
Scalability and Industrial Feasibility
For industrial production, Method A is preferred due to:
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Cost-effectiveness: Ethanol and acetic acid are low-cost reagents.
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Minimal purification: Recrystallization avoids expensive chromatography.
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High reproducibility: Consistent yields (>70%) across batches.
Challenges and Mitigation Strategies
-
Low Solubility: Furan-2-carbohydrazide exhibits limited solubility in ethanol. Solution: Use DMF as a co-solvent.
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Byproduct Formation: Over-refluxing may degrade the product. Solution: Monitor reaction progress via TLC.
-
Stereochemical Purity: Ensure exclusive E-isomer formation by optimizing reaction time and temperature .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide serves as an intermediate for synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for further chemical transformations. For instance:
- Oxidation can yield corresponding oxides using agents like potassium permanganate.
- Reduction may produce amines through reducing agents such as sodium borohydride.
- Substitution reactions can modify the fluorophenyl group with nucleophiles like sodium methoxide.
Biology
The compound is being investigated for its potential antimicrobial and anticancer properties . Recent studies suggest that fluorinated compounds often exhibit enhanced biological activity due to the electron-withdrawing effects of the fluorine atom, which can influence molecular interactions within biological systems .
For example, research has shown that similar fluorinated imines and hydrazones demonstrate significant antibacterial activity against various strains of bacteria, indicating that this compound may possess comparable properties .
Medicine
Ongoing research aims to explore this compound as a therapeutic agent . Its mechanism of action likely involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors that play critical roles in disease pathways. Detailed studies are necessary to elucidate these interactions further.
Industrial Applications
In industrial settings, this compound could be utilized in the development of new materials and chemical processes. Its unique structural features may allow it to serve as a building block for more complex molecules used in pharmaceuticals or agrochemicals. The optimization of synthesis methods for scalability is crucial for industrial applications, focusing on maximizing yield and purity while minimizing costs.
Case Study 1: Antibacterial Activity
A study conducted on fluorinated imines showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy against resistant strains .
Case Study 2: Anticancer Research
Research exploring the anticancer potential of hydrazone derivatives demonstrated promising results where certain compounds showed cytotoxic effects on cancer cell lines. These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic applications .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a core carbohydrazide structure with several analogs, differing primarily in substituents and aromatic systems. Key structural analogs include:
*Inferred formula based on structural analysis.
Key Observations :
- Aromatic Systems : Pyridine () and benzofuran () substituents introduce nitrogen or oxygen heteroatoms, altering electronic properties compared to the furan in the target compound.
- Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl, -I) enhance electrophilicity and may improve binding to biological targets.
Physicochemical Properties
Hydrazide-hydrazones generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to their hydrogen-bonding capacity. Fluorine substituents reduce logP values, enhancing hydrophilicity. For example:
- Compound 188 (): LogP ~2.8 (predicted), due to dihydrobenzofuran’s lipophilic nature.
- Compound 5d (): LogP ~3.2 (predicted), influenced by the hydrophobic iodo substituent.
The target compound’s fluorine and furan groups likely result in a logP of ~2.5, balancing solubility and membrane permeability.
Key Insights :
Activity Trends :
Crystallographic and Conformational Analysis
’s structurally similar N'‐[(E)‐furan‐2‐ylmethylidene]furan‐2‐carbohydrazide exhibits:
- Bond Lengths : C=N (1.276 Å, double bond), N-N (1.346 Å, partial double bond character).
- Dihedral Angle : 14.7° between furan and hydrazone planes, suggesting moderate conjugation .
The target compound’s 4-fluorophenyl group may increase steric hindrance, slightly altering planarity and binding modes compared to non-fluorinated analogs.
Biological Activity
N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11FN2O2 . The compound consists of a furan ring, a fluorinated phenyl group, and a carbohydrazide moiety. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-fluoroacetophenone and furan-2-carbohydrazide, often facilitated by an acid catalyst under reflux conditions. Following the reaction, the product can be isolated through filtration and recrystallization.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its antibacterial and antifungal activities have been evaluated against various pathogens:
- Antibacterial Activity : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties .
- Antifungal Activity : In addition to its antibacterial properties, this compound has also been tested for antifungal activity. It exhibited effectiveness against fungal strains such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets within microbial cells, potentially inhibiting essential metabolic pathways or disrupting cell membrane integrity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide | C13H11FN2OS | Contains a thiophene ring, affecting reactivity |
| N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-furohydrazide | C13H11FN3O3 | Features additional nitrogen atoms |
| N'-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide | C17H18FN3O | Incorporates an adamantane structure for enhanced stability |
This table highlights how variations in chemical structure can influence biological activity, suggesting that modifications to the furan or phenyl groups could yield compounds with improved efficacy or selectivity.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing context for the potential applications of this compound:
- A study on fluorinated imines reported that similar compounds exhibited potent antibacterial activity against strains like S. aureus and E. coli, reinforcing the hypothesis that fluorination enhances antimicrobial properties .
- Another research effort evaluated various hydrazone derivatives and their interactions with bacterial membranes, suggesting that structural features significantly impact their effectiveness as antimicrobial agents .
Q & A
Q. What are the established synthetic routes for N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide, and how are reaction conditions optimized?
The compound is synthesized via a condensation reaction between 4-fluorophenylacetone derivatives and furan-2-carbohydrazide. Key steps include:
- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve both reactants (hydrazide and carbonyl components) .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) promote imine (C=N) bond formation by protonating the carbonyl oxygen, enhancing electrophilicity .
- Temperature control : Reflux at 70–80°C ensures completion within 2–4 hours, monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .
- Purification : Recrystallization from ethanol yields high-purity crystals (85–90% yield) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm the hydrazone linkage (δ 8.3–8.5 ppm for NH proton, δ 150–160 ppm for C=N) and furan ring protons (δ 6.3–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z 287.08 (calculated for C₁₃H₁₂FN₃O₂) .
- Elemental analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical values) .
Q. What structural features influence the compound’s reactivity and stability?
- The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the hydrazone linkage against hydrolysis .
- The furan ring introduces π-conjugation, affecting redox properties and intermolecular interactions .
- Crystallographic data : X-ray diffraction reveals a planar hydrazone moiety with dihedral angles <10° between furan and fluorophenyl rings, favoring π-π stacking .
Advanced Research Questions
Q. How can crystallography data resolve discrepancies in reported molecular geometries?
- SHELX refinement : Use SHELXL for high-resolution data to model disorder (e.g., fluorophenyl ring torsional angles) and validate bond lengths (C=N: 1.28–1.30 Å) against theoretical values .
- Hydrogen bonding networks : Identify intermolecular N–H···O interactions (2.8–3.0 Å) that stabilize crystal packing, explaining variations in melting points across studies .
Q. What experimental strategies are recommended for analyzing bioactivity against bacterial targets?
- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using serial dilution (1–256 µg/mL). The fluorophenyl group enhances membrane permeability, reducing MIC values by 50% compared to non-fluorinated analogs .
- Mechanistic studies : Fluorescence quenching assays reveal binding to bacterial DNA gyrase (Kd ≈ 2.5 µM), correlating with computational docking scores (AutoDock Vina) .
Q. How can conflicting data on antioxidant activity be addressed methodologically?
- DPPH assay standardization : Control solvent polarity (e.g., DMSO vs. ethanol) and pH (7.4 vs. 5.5), as protonation of the hydrazone NH affects radical scavenging .
- Comparative studies : Include reference antioxidants (e.g., ascorbic acid) and assess time-dependent activity (0–60 min). The compound’s moderate activity (30–35% scavenging at 100 µM) may stem from limited π-donor capacity in the furan ring .
Q. What computational methods predict the compound’s interaction with biological targets?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating charge-transfer potential .
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) over 100 ns to assess metabolic stability, guided by RMSD (<2 Å) and binding free energy (MM-PBSA) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported synthetic yields?
- Parameter optimization : Screen solvents (e.g., DMF vs. ethanol) and stoichiometry (1:1 to 1:1.2 molar ratios) to identify yield-limiting factors .
- Scale-up challenges : Pilot studies show >5 g scale reactions require slower cooling rates (0.5°C/min) to avoid amorphous precipitates .
Q. What validation steps ensure consistency in crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
